molecular formula C8H4N2O2 B085805 1,3-Phenylene diisocyanate CAS No. 123-61-5

1,3-Phenylene diisocyanate

Cat. No. B085805
CAS RN: 123-61-5
M. Wt: 160.13 g/mol
InChI Key: VGHSXKTVMPXHNG-UHFFFAOYSA-N
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Description

1,3-Phenylene diisocyanate is a white to off-white fused solid . It has a linear formula of C6H4(NCO)2 and a molecular weight of 160.13 . It is used as a reagent in the synthesis of polyurethane materials and other thermoplastics .


Synthesis Analysis

1,3-Phenylene diisocyanate can be incorporated into perovskite films using an antisolvent technique . The introduction of water triggers the in situ polymerization of 1,3-Phenylene diisocyanate .


Molecular Structure Analysis

The molecular structure of 1,3-Phenylene diisocyanate is characterized by two NCO groups as their key reactive sites . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Phenylene diisocyanate is incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

1,3-Phenylene diisocyanate has a boiling point of 121 °C/25 mmHg and a melting point of 49-51 °C . It is stored at a temperature of 2-8°C . The molar refractive index is 44.67 and the molar volume is 136.7 m3/mol .

Scientific Research Applications

  • Compatibilization of Polymer Blends : It is used as a compatibilizing agent in polymer blends, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and poly(lactic acid), to enhance mechanical performance without affecting thermal stability (González-Ausejo et al., 2017).

  • Formation of Ordered Oligomer Assemblies : It facilitates the surface-confined reaction with aliphatic diamines on gold surfaces, leading to the formation of ordered oligomer assemblies stabilized by hydrogen bonding (Greenwood et al., 2013).

  • Synthesis of Polyurethanes : It is used in the preparation of thermoplastic polyurethanes using in situ generated poly(propylene carbonate)-diols (Lee et al., 2012).

  • Polymer Science and Engineering : It has been used in the synthesis of telechelic polyesters and is effective in coupling reactions (Dubois et al., 1994).

  • Adsorption and Oligomerization Studies : Its adsorption and oligomerization on Au(111) surfaces have been studied, providing insights into molecular assembly and surface chemistry (Kestell et al., 2016).

  • Materials Research and Functional Design : It has applications in the estimation of surface-accessible inclusion sites in copolymer materials, contributing to the design of functional materials (Mohamed et al., 2010).

Safety And Hazards

1,3-Phenylene diisocyanate is highly flammable and can easily be ignited by heat, sparks, or flames . It is toxic; inhalation, ingestion, or contact with vapors, dusts, or substance may cause severe injury, burns, or death . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

1,3-Phenylene diisocyanate has been used in the realm of photovoltaics, specifically in organometallic hybridized perovskite solar cells (PSCs) . The use of 1,3-Phenylene diisocyanate in PSCs has led to a noteworthy power conversion efficiency (PCE) of 24.66% . This approach provides new directions and methods for improving the efficiency and stability of PSCs .

properties

IUPAC Name

1,3-diisocyanatobenzene
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InChI

InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H
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InChI Key

VGHSXKTVMPXHNG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N=C=O)N=C=O
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Molecular Formula

C8H4N2O2
Record name 1,3-PHENYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID9044792
Record name 1,3-Diisocyanatobenzene
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Molecular Weight

160.13 g/mol
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Physical Description

White solid with an irritating odor; [Alfa Aesar MSDS]
Record name 1,3-Phenylene diisocyanate
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Product Name

1,3-Phenylene diisocyanate

CAS RN

123-61-5
Record name 1,3-PHENYLENE DIISOCYANATE
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Record name 1,3-Diisocyanatobenzene
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Record name 1,3-Phenylene diisocyanate
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Record name Benzene, 1,3-diisocyanato-
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Record name 1,3-Diisocyanatobenzene
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Record name 1,3-DIISOCYANATOBENZENE
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Synthesis routes and methods

Procedure details

methylene-bis(4-phenylisocyanate); 2,6-diisocyanatobenzylfuran; bis(2-isocyanato-ethyl)fumarate; bis(2-isocyanato-ethyl)carbonate;
[Compound]
Name
methylene-bis(4-phenylisocyanate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-diisocyanatobenzylfuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
JP Sheth, DB Klinedinst, TW Pechar, GL Wilkes… - …, 2005 - ACS Publications
The time-dependent morphology development in a segmented polyurethane, which was prepared by the reaction of equimolar amounts of 1,4-phenylene diisocyanate (pPDI) and poly(…
Number of citations: 62 pubs.acs.org
S Sami, E Yildirim, M Yurtsever, E Yurtsever, E Yilgor… - Polymer, 2014 - Elsevier
Quantum mechanical calculations (QMC) and dissipative particle dynamics (DPD) simulations were utilized to understand the nature of the short and long-range hydrogen bonding and …
Number of citations: 141 www.sciencedirect.com
N Poonia, K Lal, A Kumar - Research on Chemical Intermediates, 2022 - Springer
A series of symmetrical bis(urea-1,2,3-triazole) hybrids (5a–5f, 6a–6f) were synthesized via Cu(I)-catalyzed click reaction followed by their complete analysis by techniques like FTIR, …
Number of citations: 4 link.springer.com
M Bagheri, H Rodríguez, RP Swatloski… - …, 2008 - ACS Publications
Surface-active cellulose films for covalent attachment of bioactive moieties were achieved by codissolution of cellulose with polyamidoamine (PAMAM) dendrimers in an ionic liquid …
Number of citations: 121 pubs.acs.org
E Llewellyn‐Thomas, PY Wang… - Journal of biomedical …, 1974 - Wiley Online Library
Conventional polyurethane prepolymers have been shown to adhere to living biological tissues. However, their setting is not sufficiently expedient to permit convenient applications in …
Number of citations: 8 onlinelibrary.wiley.com
M Numata, A Ikeda, S Shinkai - Chemistry Letters, 2000 - journal.csj.jp
Aggregates obtained from saccharide-containing dendrons were immobilized by in situ cross-link with 1,3-phenylene diisocyanate. Characterizations of the resultant oligomers by …
Number of citations: 11 www.journal.csj.jp
P Sysel, V Sindelar, M Kubonova, K Friess, V Hynek… - Desalination, 2009 - Elsevier
The non-porous, flat membranes were prepared from soluble polyimides based on 4,40-oxydi(phthalic anhydride) or 4,40-(hexafluoroisopropylidene)diphthalic anhydride and 2,2-bis(3-…
Number of citations: 10 www.sciencedirect.com
I Yilgor, E Yilgor, S Das… - Journal of Polymer Science …, 2009 - Wiley Online Library
Time‐dependent morphology development in segmented polyureas obtained by the stoichiometric reactions between amine terminated poly(tetramethylene oxide) (PTMO) and …
Number of citations: 55 onlinelibrary.wiley.com
E Llewellyn-Thomas, PY Wang… - … , Medical Devices, and …, 1973 - Taylor & Francis
A method has been developed to provide a moderate amount of tetrafluoro-1,3-phenylene diisocyanate in good yield. The incorporation of this extremely reactive diisocyanate in a …
Number of citations: 6 www.tandfonline.com
T Sadoun, G Clouet, J Brossas - Die Makromolekulare Chemie …, 1987 - Wiley Online Library
Vinyl monomers containing blocked isocyanato groups were prepared in one step, by blocking the isocyanato group of 2‐isocyanatoethyl methacrylate with phenol, propanone oxime, …
Number of citations: 16 onlinelibrary.wiley.com

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